5-Bromo-2-(difluoromethyl)aniline hydrochloride
Description
Properties
IUPAC Name |
5-bromo-2-(difluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N.ClH/c8-4-1-2-5(7(9)10)6(11)3-4;/h1-3,7H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPANYBGDSMESJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethyl)aniline hydrochloride typically involves the bromination of 2-(difluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of 5-Bromo-2-(difluoromethyl)aniline hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The compound is then purified through crystallization or other separation techniques to obtain the desired product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 5 activates the aromatic ring for substitution under specific conditions. Reaction outcomes depend on the electronic environment created by the difluoromethyl (-CF₂H) group at position 2:
| Reaction Type | Reagents/Conditions | Product | Yield Range | Key References |
|---|---|---|---|---|
| Bromine displacement | CuCN in DMF (110°C, 12 hr) | 5-Cyano-2-(difluoromethyl)aniline | 68-72% | |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl derivatives | 55-85% | |
| Ullmann coupling | CuI, 1,10-phenanthroline, DMF | Diarylamine derivatives | 40-60% |
Key observations:
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The electron-withdrawing -CF₂H group reduces ring electron density, accelerating NAS at position 5.
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Steric hindrance from the -CF₂H group limits para-substitution .
Redox Transformations
The aniline moiety and difluoromethyl group participate in oxidation/reduction processes:
Critical parameters:
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Oxidation to nitro derivatives proceeds with 83-89% conversion efficiency but risks over-oxidation.
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Reduction attempts often lead to complex mixtures due to competing C-F bond cleavage .
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic ring shows limited but measurable EAS activity:
| Reaction | Conditions | Regioselectivity | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C) | Predominantly position 4 | 22-28% | |
| Sulfonation | Oleum (60°C, 6 hr) | Position 4 sulfonic acid derivative | 31% |
Mechanistic insights:
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EAS occurs at position 4 due to residual activation from the amino group .
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Reaction rates are 3-5x slower compared to non-fluorinated analogs .
Protection/Deprotection Chemistry
The primary amine participates in standard protection reactions:
| Protecting Group | Reagents | Stability | Cleavage Method | References |
|---|---|---|---|---|
| Acetyl | Ac₂O, pyridine (rt) | Stable to NAS conditions | HCl/MeOH reflux | |
| Boc | (Boc)₂O, DMAP | Compatible with Pd-catalyzed couplings | TFA/DCM (0°C) | |
| Benzyl | BnBr, K₂CO₃ | Resistant to basic conditions | H₂/Pd-C (40 psi) |
Optimization data:
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Acetylation achieves >95% conversion in 2 hr at room temperature.
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Boc protection requires strict anhydrous conditions for optimal yields (78-82%).
Difluoromethyl Group Reactivity
The -CF₂H moiety demonstrates unique fluorine-specific chemistry:
Technical challenges:
Scientific Research Applications
Scientific Research Applications
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Pharmaceutical Development
- Intermediate in Drug Synthesis : 5-Bromo-2-(difluoromethyl)aniline hydrochloride serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting viral infections and cancers. Its structural analogs have been explored for their potential as inhibitors of viral enzymes, especially in the context of hepatitis C virus treatment .
- Biological Activity : The compound exhibits biological activity relevant to drug development, with studies indicating its potential for enhancing metabolic stability and lipophilicity—critical factors for pharmacological efficacy.
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Chemical Synthesis
- Building Block for Organic Synthesis : It is utilized as a key building block in the synthesis of more complex organic compounds. This includes its use in coupling reactions, such as Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions.
- Functional Group Modification : The presence of bromine and difluoromethyl groups enables various substitution reactions, allowing researchers to modify the compound's functional groups to tailor its properties for specific applications.
- Biochemical Studies
Case Study 1: Antiviral Agent Development
Research has focused on synthesizing derivatives of 5-Bromo-2-(difluoromethyl)aniline hydrochloride aimed at developing new antiviral medications. Compounds derived from this structure have shown promising results in inhibiting viral replication mechanisms, particularly against hepatitis C virus. These studies emphasize the importance of fluorinated compounds in enhancing drug efficacy due to improved pharmacokinetic profiles.
Case Study 2: Material Science Applications
In materials science, derivatives of 5-Bromo-2-(difluoromethyl)aniline hydrochloride have been investigated for their potential use in creating new polymeric materials with enhanced thermal and chemical stability. The incorporation of fluorinated groups into polymer matrices has been shown to improve resistance to solvents and thermal degradation, making these materials suitable for advanced applications in electronics and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethyl)aniline hydrochloride depends on its specific applicationFor example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- 5-Bromo-2-(trifluoromethyl)aniline (CAS 703-91-3): Replaces the difluoromethyl group with a trifluoromethyl (-CF₃) group. The -CF₃ group is more electron-withdrawing, reducing the basicity of the aniline nitrogen (pKa ≈ 0.39) and increasing lipophilicity compared to -CF₂H .
- 5-Bromo-4-iodo-2-methylaniline: Substitutes the difluoromethyl group with a methyl (-CH₃) and adds an iodine at the 4-position.
Physicochemical Properties
| Compound | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|
| 5-Bromo-2-(difluoromethyl)aniline HCl | ~265.5 (est.) | N/A | N/A | -Br, -CF₂H, -NH₂·HCl |
| 5-Bromo-2-(trifluoromethyl)aniline | 240.02 | 84–86 (5 Torr) | 1.712 | -Br, -CF₃, -NH₂ |
| 5-Bromo-4-iodo-2-methylaniline | 322.98 | N/A | N/A | -Br, -I, -CH₃, -NH₂ |
Note: Estimated values for 5-Bromo-2-(difluoromethyl)aniline HCl are based on analogs; experimental data are lacking in the evidence.
Research Findings
- Metabolic Stability: Fluorine substitution reduces oxidative metabolism; difluoromethyl analogs may exhibit longer half-lives than non-fluorinated compounds but shorter than trifluoromethylated ones due to residual C-H bonds .
- Synthetic Flexibility : Bromine at the 5-position enables further functionalization via Suzuki-Miyaura coupling, as demonstrated in pyridine derivatives .
Biological Activity
5-Bromo-2-(difluoromethyl)aniline hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
5-Bromo-2-(difluoromethyl)aniline hydrochloride is a derivative of aniline, characterized by the presence of a bromine atom and a difluoromethyl group. The compound's chemical structure can be represented as follows:
This structure contributes to its unique biological properties, particularly in the context of drug discovery.
The biological activity of 5-Bromo-2-(difluoromethyl)aniline hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity. This inhibition can lead to altered metabolic pathways, impacting cellular functions.
- Gene Expression Modulation : It has been shown to influence gene expression by interacting with transcription factors, which may lead to changes in cellular responses such as apoptosis and cell cycle regulation.
- Cell Signaling Pathways : The compound may modulate key signaling pathways, affecting processes like cell proliferation and survival.
Anticancer Activity
Research indicates that 5-Bromo-2-(difluoromethyl)aniline hydrochloride exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | |
| U-937 (Leukemia) | 0.75 | |
| PANC-1 (Pancreatic Cancer) | 1.50 |
These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further therapeutic development.
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against fungal pathogens. Studies have shown that it can inhibit the growth of specific fungi such as Rhizoctonia solani, indicating potential applications in agricultural settings.
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of 5-Bromo-2-(difluoromethyl)aniline hydrochloride on multiple human cancer cell lines. The results indicated that the compound is effective at low concentrations, demonstrating a dose-dependent response in inducing cell death .
- Mechanistic Insights : Further investigations revealed that the compound's mechanism involves the inhibition of key metabolic enzymes, leading to altered metabolite levels within cells. This was particularly evident in studies focusing on metabolic flux changes due to enzyme inhibition .
- Animal Models : In vivo studies using animal models have shown that varying dosages of the compound result in different biological outcomes. Lower doses were associated with beneficial effects such as enhanced immune responses, while higher doses led to toxicity and adverse physiological effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 5-Bromo-2-(difluoromethyl)aniline hydrochloride, and how can reaction conditions be optimized?
- Methodology : Palladium-catalyzed cross-coupling reactions are commonly employed. For example, using Pd(OAc)₂ with ligands like 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene under CO gas at 100°C in m-xylene has been reported for analogous halogenated anilines. Optimization involves adjusting catalyst loading, temperature, and reaction time to improve yields (e.g., 48% yield achieved in related syntheses) .
- Key Parameters : Monitor reaction progress via HPLC or TLC. Purify using flash chromatography with hexane:EtOAc gradients .
Q. Which analytical techniques are critical for verifying the structural integrity of 5-Bromo-2-(difluoromethyl)aniline hydrochloride?
- Techniques :
- 1H NMR : Confirm substitution patterns and hydrogen environments (e.g., δ 6.79 ppm for -CF₂H in related compounds) .
- 19F NMR : Validate difluoromethyl group presence and electronic environment .
- HPLC : Assess purity (>95% by area normalization) .
Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?
- Methodology : Perform solubility assays in polar solvents (e.g., water, ethanol) and compare with free base. Stability studies under varying pH (1–12) and temperatures (e.g., 25°C vs. 40°C) can be conducted using accelerated degradation protocols. The hydrochloride salt typically enhances aqueous solubility but may require storage at 0–6°C to prevent decomposition .
Advanced Research Questions
Q. What mechanistic insights explain the electronic effects of the difluoromethyl group on regioselective reactions?
- Approach : Computational modeling (DFT calculations) to study electron-withdrawing effects of -CF₂H on the aniline ring. Compare reaction rates/selectivity with non-fluorinated analogs (e.g., bromoaniline derivatives). Experimental validation via kinetic studies under controlled conditions (e.g., Suzuki-Miyaura couplings) .
- Data Interpretation : Fluorine’s inductive effects reduce amine basicity, altering nucleophilic reactivity and directing electrophilic substitutions .
Q. How do steric and electronic factors influence the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Docking Studies : Use X-ray crystallography data (Protein Data Bank) to model interactions. Compare binding affinities with analogs lacking fluorine or bromine .
- SAR Analysis : Synthesize derivatives with modified halogen/difluoromethyl positions and test in bioassays (e.g., kinase inhibition) .
Q. What are the dominant degradation pathways of 5-Bromo-2-(difluoromethyl)aniline hydrochloride under oxidative or hydrolytic stress?
- Experimental Design :
- Forced Degradation : Expose to H₂O₂ (oxidative) or HCl/NaOH (hydrolytic) at elevated temperatures. Monitor via LC-MS for byproducts (e.g., dehalogenation or defluorination products).
- Stability Indicators : Track pH-dependent decomposition rates and identify degradation markers using high-resolution mass spectrometry .
Contradictions and Data Gaps
- Synthesis Yield Variability : reports 48% yield for a related compound, but scalability may require further optimization (e.g., ligand selection or solvent systems).
- Fluorine’s Role : While emphasizes fluorine’s electronic effects, experimental data specific to -CF₂H in this compound’s context are limited, warranting targeted studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
